molecular formula C11H11NO4 B8750440 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester

3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester

Cat. No. B8750440
M. Wt: 221.21 g/mol
InChI Key: FDZFLMHRDOLGPF-UHFFFAOYSA-N
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Patent
US06316482B1

Procedure details

To a solution of ethyl 3-amino-2-hydroxybenzoate (500 mg), sodium hydrogen carbonate (927 mg) and benzyltributylammonium bromide (983 mg) in chloroform (10 ml) was added dropwise chloroacetyl chloride (374 mg) in chloroform (3 ml) under ice bath cooling. The reaction mixture was stirred at ambient temperature for 1 hour and at 60° C. for 2 hours. To the reaction mixture was added dropwise chloroacetyl chloride (312 mg) in chloroform (3 ml) under ice bath cooling and stirred at 60° C. for 2 hours. After the reaction mixture was concentrated in vacuo, the residue was diluted with chloroform and saturated sodium hydrogen carbonate aqueous solution. The organic layer was separated and washed with brine. The solution was dried over magnesium sulfate and concentrated in vacuo to give ethyl 2H-1,4-benzoxazin-3-one-8-carboxylate (460 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
983 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(=O)([O-])O.[Na+].Cl[CH2:20][C:21](Cl)=[O:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[O:13]1[C:3]2[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:10][CH:11]=[CH:12][C:2]=2[NH:1][C:21](=[O:22])[CH2:20]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C(=C(C(=O)OCC)C=CC1)O
Name
Quantity
927 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
374 mg
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
983 mg
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
312 mg
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour and at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with chloroform and saturated sodium hydrogen carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC(NC2=C1C(=CC=C2)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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